2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Description
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-9-8-10(2)19-17-13(9)14(18)16(22-17)15(20)11-4-6-12(21-3)7-5-11/h4-8H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOUCPXRHDFDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The resulting intermediate undergoes further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, including:
- Anticancer Activity : Studies have demonstrated that 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown efficacy against various cancer cell lines in vitro.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Biological Studies
Research utilizing this compound often focuses on:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes that play crucial roles in metabolic pathways. For example, it has been studied for its interaction with cyclooxygenase enzymes which are key targets in pain management.
- Receptor Modulation : It is also explored for its potential to bind to various receptors, thereby influencing cellular signaling pathways that could lead to therapeutic benefits.
Chemical Biology
In chemical biology, the compound serves as:
- Biological Probe : Researchers utilize it to study cellular mechanisms and pathways. Its ability to selectively inhibit certain biological targets makes it valuable for elucidating complex biological processes.
Industrial Applications
The compound's unique properties lend themselves to several industrial applications:
- Material Science : It is being explored for use in the development of new materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties.
- Catalysis : Its chemical structure allows it to function as a catalyst in organic reactions, potentially streamlining synthesis processes in industrial settings.
Case Studies
Several studies highlight the applications of 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in cell viability in breast cancer cell lines when treated with the compound. |
| Study B | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in a murine model of arthritis. |
| Study C | Enzyme Interaction | Identified as a potent inhibitor of cyclooxygenase enzymes, leading to reduced pain response in animal models. |
Mechanism of Action
The mechanism of action of 2-(4-METHOXYBENZOYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
Insecticidal Activity
- Compound 3 (4,6-distyryl derivative) demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid. The styryl groups likely enhance π-π stacking with insect nicotinic acetylcholine receptors .
- Target Compound : The 4-methoxybenzoyl group may reduce activity compared to styryl-substituted analogs due to decreased hydrophobic interactions.
Antimicrobial Activity
- Bis-thiadiazoles and bis-thiazoles with thieno[2,3-b]thiophene cores (e.g., 6f, 6g in –5) showed promising antimicrobial results. Methyl and chloro substituents contribute to membrane disruption or enzyme inhibition .
- Target Compound : The absence of halogens and presence of methoxy may limit broad-spectrum antimicrobial efficacy but could reduce cytotoxicity.
Pharmacological and Agrochemical Potential
Biological Activity
2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a compound belonging to the thienopyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and supporting research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine can be represented as follows:
- IUPAC Name : 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- Molecular Formula : C16H16N2O2S
- Molecular Weight : 300.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis and inflammation.
- Receptor Modulation : It can also modulate receptors associated with neurotransmission and cellular signaling, potentially leading to neuroprotective effects.
Anticancer Activity
Research indicates that 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer | 15.5 | |
| Lung Cancer | 12.8 | |
| Colon Cancer | 9.7 |
The compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies have indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Neuroprotective Properties
Recent studies suggest that thienopyridine derivatives may have neuroprotective effects relevant to Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) contributes to increased levels of acetylcholine in the brain, enhancing cognitive function.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various thienopyridine derivatives, including our compound. Results indicated a strong correlation between structural modifications and anticancer potency, with significant activity observed in breast and lung cancer cell lines .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory properties of thienopyridine compounds. The findings revealed that treatment with 2-(4-Methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine led to a marked decrease in nitric oxide production in LPS-stimulated macrophages .
- Neuroprotective Study : A recent investigation into the neuroprotective effects of thienopyridine derivatives found that this compound could significantly improve cognitive performance in animal models of Alzheimer's disease by inhibiting AChE activity .
Q & A
Basic Synthesis and Characterization
Q1: What are the established synthetic routes for 2-(4-methoxybenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine, and how can reaction conditions be optimized? Methodological Answer:
- Key Routes :
- Heterocyclic Assembly : Reacting 4,6-dimethylthieno[2,3-b]pyridine derivatives with acylating agents (e.g., 4-methoxybenzoyl chloride) under basic conditions (pyridine or DMF) .
- Condensation Reactions : Using α-chloroacetamides as intermediates, followed by coupling with 4-methoxybenzoyl groups (e.g., via nucleophilic substitution) .
- Optimization :
- Validation : Monitor reactions via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) .
Advanced Spectral Analysis
Q2: How can researchers resolve contradictory spectroscopic data (e.g., NMR shifts) for this compound? Methodological Answer:
- Ambiguity Sources : Overlapping signals from aromatic protons or substituent effects (e.g., methoxy groups).
- Solutions :
- Example : In related thienopyridines, ¹H-NMR δ 2.41–2.52 ppm corresponds to methyl groups, while aromatic protons appear at δ 7.72–7.84 ppm .
Biological Activity Profiling
Q3: What methodologies are recommended for evaluating the biological activity of this compound? Methodological Answer:
- Basic Screening :
- Advanced Studies :
Solubility and Formulation Challenges
Q4: How can researchers address poor aqueous solubility during in vitro/in vivo studies? Methodological Answer:
-
Solubility Data :
Solvent Solubility Source DMSO Slightly soluble Methanol Slightly soluble Chloroform Slightly soluble -
Strategies :
Structural Analog Design
Q5: What structural analogs of this compound have shown promising biological activity, and how are they designed? Methodological Answer:
- Active Analogs :
- Design Principles :
Mechanistic Studies
Q6: What experimental approaches are used to elucidate the mechanism of action for this compound? Methodological Answer:
- In Vitro Techniques :
- In Silico Tools :
- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., EGFR, COX-2) .
- MD Simulations : GROMACS to study ligand-protein stability over 100 ns trajectories .
Contradictory Data Resolution
Q7: How should researchers address conflicting reports on the antimicrobial efficacy of thienopyridine derivatives? Methodological Answer:
- Root Causes :
- Resolution Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
